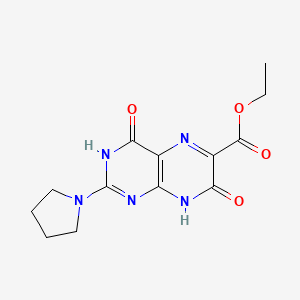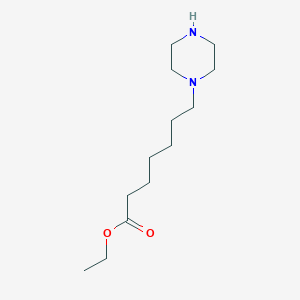![molecular formula C17H16N4O4 B15282694 4-hydroxy-5-methoxy-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-2-carboxamide](/img/structure/B15282694.png)
4-hydroxy-5-methoxy-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methoxy-4-oxo-N-[2-(4-oxo-3(4H)-quinazolinyl)ethyl]-1,4-dihydro-2-pyridinecarboxamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound includes a quinazolinone moiety linked to a pyridinecarboxamide, which contributes to its unique chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-4-oxo-N-[2-(4-oxo-3(4H)-quinazolinyl)ethyl]-1,4-dihydro-2-pyridinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Moiety: This can be achieved by reacting anthranilic acid with formamide under high temperature to form 2-aminobenzamide, which is then cyclized to form the quinazolinone structure.
Introduction of the Pyridinecarboxamide Group: The quinazolinone intermediate is then reacted with 2-bromoethylamine to introduce the ethylamine side chain. This intermediate is further reacted with 5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxylic acid under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
化学反応の分析
Types of Reactions
5-methoxy-4-oxo-N-[2-(4-oxo-3(4H)-quinazolinyl)ethyl]-1,4-dihydro-2-pyridinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF).
Major Products Formed
Oxidation: Quinazolinone N-oxide derivatives.
Reduction: Reduced quinazolinone derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
科学的研究の応用
5-methoxy-4-oxo-N-[2-(4-oxo-3(4H)-quinazolinyl)ethyl]-1,4-dihydro-2-pyridinecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in cell signaling pathways.
Medicine: Explored for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 5-methoxy-4-oxo-N-[2-(4-oxo-3(4H)-quinazolinyl)ethyl]-1,4-dihydro-2-pyridinecarboxamide involves its interaction with specific molecular targets in the body. The compound is known to inhibit certain enzymes, such as kinases, by binding to their active sites and preventing their normal function. This inhibition can disrupt cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells. The compound may also modulate other pathways involved in inflammation and microbial growth.
類似化合物との比較
Similar Compounds
Quinazolinone Derivatives: Compounds like 2-methyl-4-oxo-3(4H)-quinazolinone and 6,7-dimethoxy-4-oxo-3(4H)-quinazolinone share structural similarities with 5-methoxy-4-oxo-N-[2-(4-oxo-3(4H)-quinazolinyl)ethyl]-1,4-dihydro-2-pyridinecarboxamide.
Pyridinecarboxamide Derivatives: Compounds such as 4-oxo-1,4-dihydro-2-pyridinecarboxamide and 5-methoxy-4-oxo-1,4-dihydro-2-pyridinecarboxamide are structurally related.
Uniqueness
The uniqueness of 5-methoxy-4-oxo-N-[2-(4-oxo-3(4H)-quinazolinyl)ethyl]-1,4-dihydro-2-pyridinecarboxamide lies in its combined quinazolinone and pyridinecarboxamide moieties, which confer distinct chemical properties and biological activities. This dual functionality allows the compound to interact with multiple molecular targets, making it a versatile candidate for various scientific and therapeutic applications.
特性
分子式 |
C17H16N4O4 |
|---|---|
分子量 |
340.33 g/mol |
IUPAC名 |
5-methoxy-4-oxo-N-[2-(4-oxoquinazolin-3-yl)ethyl]-1H-pyridine-2-carboxamide |
InChI |
InChI=1S/C17H16N4O4/c1-25-15-9-19-13(8-14(15)22)16(23)18-6-7-21-10-20-12-5-3-2-4-11(12)17(21)24/h2-5,8-10H,6-7H2,1H3,(H,18,23)(H,19,22) |
InChIキー |
GHSLESXKNGABNZ-UHFFFAOYSA-N |
正規SMILES |
COC1=CNC(=CC1=O)C(=O)NCCN2C=NC3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(2-bromo-4,5-dimethoxyphenyl)ethyl]-2-furamide](/img/structure/B15282615.png)
![2-chloro-5-[(2,2-dimethylpropanoyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B15282618.png)
![2-{4-[(4-Chloro-1-naphthyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B15282629.png)
![6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282633.png)
![3-[(Ethylsulfanyl)methyl]-6-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282639.png)
![2-[(Cyclohexylcarbonyl)amino]-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylic acid](/img/structure/B15282646.png)
![1-(2-Chlorophenyl)-4-[(4-ethoxy-3-methylphenyl)sulfonyl]piperazine](/img/structure/B15282649.png)
![(2E)-3-{4-[(4-fluorobenzyl)oxy]-3-iodo-5-methoxyphenyl}prop-2-enoic acid](/img/structure/B15282654.png)

![1-[(2-Ethoxy-5-methylphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B15282667.png)
![N-((4-Chloro-2-(morpholinomethyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)methyl)-2,6-difluoro-3,5-dimethoxyaniline](/img/structure/B15282678.png)



